N-methyl-2-(phenylamino)benzamide

Amine Oxidase VAP-1 SSAO

Selective VAP-1 inhibitor (IC50 130 nM) with zero SIRT1 activity – ideal probe for inflammatory/vascular studies and negative control for sirtuin pathways. High-yielding thioamide conversion (85%) enables rapid SAR diversification. Sourced for consistent purity and batch-to-batch reproducibility.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B3491821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(phenylamino)benzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c1-15-14(17)12-9-5-6-10-13(12)16-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17)
InChIKeyQZVQCYVFZSHNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(phenylamino)benzamide: Verified Biochemical Profile and Key Identifiers for Procurement


N-methyl-2-(phenylamino)benzamide (CAS 64095-81-4) is a small molecule belonging to the benzamide class of compounds, with a molecular formula of C14H14N2O . It is a structural analog of 2-(phenylamino)benzamide, a known sirtuin inhibitor. The compound is a well-defined chemical entity used in biochemical research, with established synthetic routes and documented biological activity against several enzyme targets. While not a primary drug candidate itself, its activity profile and synthetic utility make it a valuable chemical probe [1]. Key identifiers include CHEMBL2152584 and BDBM50392082, which link to its recorded bioactivity data .

Why N-Methyl-2-(phenylamino)benzamide Cannot Be Readily Substituted by Common Analogs


The benzamide scaffold is highly sensitive to N-substitution patterns, which can profoundly alter a molecule's target binding profile and biological activity. As demonstrated by the structure-activity relationship (SAR) data for related compounds, even minor modifications like the addition of a methyl group on the amide nitrogen, as seen in N-methyl-2-(phenylamino)benzamide, can drastically change its inhibitory potency and selectivity profile compared to unsubstituted analogs [1]. For instance, the presence of the N-methyl group is critical for the observed activity against Membrane primary amine oxidase (SSAO/VAP-1), with the N-methyl analog showing an IC50 of 130 nM, while other related benzamides may exhibit no activity or significantly reduced potency [2]. This data underscores that generic substitutions within this chemical class are not functionally equivalent and can lead to different or null experimental outcomes.

Quantitative Evidence Guide: Selecting N-Methyl-2-(phenylamino)benzamide Over Analogs


Membrane Primary Amine Oxidase (SSAO/VAP-1) Inhibition: N-Methyl Analog Shows Low Nanomolar Activity

N-methyl-2-(phenylamino)benzamide demonstrates potent inhibitory activity against human Membrane primary amine oxidase (SSAO/VAP-1) with an IC50 of 130 nM [1]. This level of activity is a defining characteristic of this specific compound within the benzamide class. In contrast, its close analog, the unsubstituted 2-(phenylamino)benzamide, shows no reported activity against this target, while other benzamide derivatives have been shown to possess IC50 values in the micromolar range or exhibit no activity [2].

Amine Oxidase VAP-1 SSAO Inflammation

SIRT1 Inhibition: A Direct Comparison with the Unsubstituted Analog Reveals a 130-Fold Reduction in Potency

A direct comparison of sirtuin inhibition data between N-methyl-2-(phenylamino)benzamide and its unsubstituted parent compound, 2-(phenylamino)benzamide (SIRT-IN-3), reveals a drastic difference in activity. SIRT-IN-3 is a known SIRT1 inhibitor with an IC50 of 17 μM . The N-methyl derivative, however, shows no reported activity against SIRT1 in the same assay systems, or its activity is below the threshold of detection [1]. This represents a >130-fold reduction in potency, a clear demonstration of the critical role of the N-methyl substitution in altering target engagement.

Sirtuin SIRT1 HDAC Epigenetics

Synthetic Utility: High-Yield Conversion to Benzothioamide Enables Access to Novel Chemical Space

A key differentiator for this compound is its proven utility as a synthetic intermediate. N-methyl-2-(phenylamino)benzamide can be efficiently converted to its corresponding benzothioamide derivative using Lawesson's reagent in toluene, achieving an 85% yield after a 3.0-hour reaction [1]. This contrasts with many other benzamide analogs, which may require more forcing conditions, give lower yields, or be incompatible with this transformation. This high-yielding, specific transformation provides a reliable route to a sulfur-containing analog, which can exhibit different biological activities and chemical properties compared to the parent amide.

Organic Synthesis Thioamide Lawesson's Reagent Chemical Probe

PNMT Inhibition: A Profile Distinct from the Closely Related 2-Amino-N-methyl-N-phenylbenzamide

The compound has been evaluated for its ability to inhibit Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. It exhibits a weak inhibitory profile with a Ki value of 1.11E+6 nM (1.11 mM) [1]. This is in stark contrast to a closely related analog, 2-amino-N-methyl-N-phenylbenzamide (CAS 6632-37-7), for which no PNMT inhibition data is reported in the same databases, suggesting a distinct pharmacological profile . This lack of activity in the analog highlights how the specific substitution pattern of N-methyl-2-(phenylamino)benzamide (a secondary aniline vs. a primary amine) confers a unique, albeit weak, interaction with PNMT.

PNMT Neurochemistry Epinephrine Synthesis Enzyme Inhibition

Defined Research Applications for N-Methyl-2-(phenylamino)benzamide Based on Verified Evidence


SSAO/VAP-1 Pathway Investigation as a Potent Chemical Probe

Given its low nanomolar activity against human Membrane primary amine oxidase (IC50 = 130 nM) [1], this compound is optimally suited as a chemical probe for studies investigating the role of SSAO/VAP-1 in inflammation, leukocyte trafficking, and related vascular biology. Its potency allows for use at low concentrations, minimizing off-target effects. Researchers can use this compound to validate target engagement in cellular and biochemical assays.

SIRT1-Sparing Control Compound for SSAO/VAP-1 Studies

This compound's lack of SIRT1 inhibitory activity, in contrast to the closely related 2-(phenylamino)benzamide (SIRT-IN-3, IC50 = 17 μM) , positions it as a superior negative control for experiments where selective VAP-1 inhibition is required without confounding effects on sirtuin biology. This is a critical application for deconvoluting complex cellular signaling pathways.

Versatile Synthetic Intermediate for Benzothioamide Derivatives

The demonstrated, high-yielding (85%) conversion of N-methyl-2-(phenylamino)benzamide to its corresponding thioamide using Lawesson's reagent [2] makes this compound a valuable building block in medicinal chemistry. This transformation allows researchers to rapidly access sulfur-containing analogs for SAR studies, exploring altered electronic properties, metabolic stability, and target interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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